molecular formula C10H14ClNO2 B594577 (R)-3-Amino-2-benzylpropanoic acid hydrochloride CAS No. 1276055-51-6

(R)-3-Amino-2-benzylpropanoic acid hydrochloride

Cat. No.: B594577
CAS No.: 1276055-51-6
M. Wt: 215.677
InChI Key: HIYMCIGQCWOWJV-SBSPUUFOSA-N
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Description

®-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-2-benzylpropanoic acid, which is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a benzyl group, and a carboxylic acid group, making it a versatile building block in organic synthesis.

Scientific Research Applications

®-3-Amino-2-benzylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of an amino acid depends on its specific properties and functions. For example, some amino acids are used by the body to build proteins, while others serve as neurotransmitters or precursors to neurotransmitters .

Safety and Hazards

The safety and hazards associated with an amino acid depend on its specific properties. Some amino acids are naturally occurring and are generally considered safe, while others can be harmful if ingested or contacted in large amounts .

Future Directions

The study of amino acids is a vibrant field with many potential future directions. This includes the development of new synthesis methods, the design of amino acid-based drugs, and the exploration of novel functions for amino acids in biology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-benzylpropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide and glycine.

    Formation of Intermediate: Benzyl bromide reacts with glycine in the presence of a base to form an intermediate compound.

    Hydrolysis and Resolution: The intermediate is then hydrolyzed to produce the racemic mixture of 3-Amino-2-benzylpropanoic acid. This mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: The ®-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt of ®-3-Amino-2-benzylpropanoic acid.

Industrial Production Methods

Industrial production of ®-3-Amino-2-benzylpropanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-benzylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted benzyl derivatives

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-benzylpropanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    Phenylalanine: An amino acid with a similar benzyl group but different side chain structure.

    Tyrosine: Another amino acid with a hydroxyl group on the benzyl ring.

Uniqueness

®-3-Amino-2-benzylpropanoic acid hydrochloride is unique due to its chiral nature and specific configuration, which imparts distinct biological activity and selectivity in reactions

Properties

IUPAC Name

(2R)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMCIGQCWOWJV-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719288
Record name (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276055-51-6
Record name (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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